molecular formula C16H17N3O5S2 B2971701 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1188363-01-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2971701
CAS No.: 1188363-01-0
M. Wt: 395.45
InChI Key: YJFYBZXLMIQFIQ-UHFFFAOYSA-N
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Description

The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide features a benzodioxol-substituted thiazole core linked to a pyrrolidine-2-carboxamide moiety modified with a methylsulfonyl group.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-26(21,22)19-6-2-3-12(19)15(20)18-16-17-11(8-25-16)10-4-5-13-14(7-10)24-9-23-13/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFYBZXLMIQFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects. The compound’s structure allows it to bind to specific receptors or active sites, modulating biological processes at the molecular level.

Comparison with Similar Compounds

Structural Analogs with Benzodioxol-Thiazole Motifs

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941987-26-4)
  • Structure : Shares the benzodioxol-thiazol-2-yl backbone but replaces the pyrrolidine carboxamide with a butanamide chain containing a 4-methoxyphenylsulfonyl group.
  • Key Differences : The absence of the pyrrolidine ring and methylsulfonyl substitution may reduce conformational rigidity compared to the target compound.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Structure : Features a cyclopropane carboxamide linked to the thiazole-benzodioxol scaffold.
  • Key Differences : The cyclopropane ring introduces steric constraints distinct from the pyrrolidine in the target compound.
  • Synthesis : Prepared via coupling reactions using HATU/DIPEA, yielding >95% purity .
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide)
  • Structure : Combines benzodioxol-thiazole with a pyrrolidinyl-benzoyl substituent.
  • Key Differences : The pyrrolidine is part of a benzoyl substituent rather than directly linked to the carboxamide.
  • Activity: Analogous compounds in the evidence target proteinopathies or inflammation, though specific data are unavailable .

Pyrrolidine Carboxamide Derivatives

(S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (Compound 43)
  • Structure : Replaces benzodioxol with a benzo[d]thiazole and uses a 4-nitrophenylsulfonyl group.
  • Activity : Exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib, with high ulcerogenic indices. Molecular docking confirms strong COX-2 interactions .
  • Key Differences : The nitro group may enhance oxidative stress risks, whereas the target compound’s methylsulfonyl group offers better metabolic stability .
ASN90 (O-GlcNAcase Inhibitor)
  • Structure : Contains a benzodioxol-thiadiazole core instead of thiazole and an acetamide substituent.
  • Activity: Targets tau and α-synuclein proteinopathies, highlighting the benzodioxol group’s role in neurodegenerative disease drug design.
  • Key Differences : The thiadiazole ring and lack of pyrrolidine limit direct comparison but underscore scaffold versatility .

Sulfonyl-Containing Analogs

LSN3316612 (N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl) acetamide)
  • Structure : Features a fluoropyridinyl-piperidine-thiazole scaffold with an acetamide group.
  • Activity : Binds selectively to O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative diseases.
  • Key Differences : The piperidine and fluoropyridine groups diverge from the target’s pyrrolidine and benzodioxol, suggesting different target affinities .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a novel compound that has gained attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Thiazole ring
  • Benzodioxole moiety
  • Methylsulfonyl group
  • Pyrrolidine backbone

Its molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 348.36 g/mol. The unique combination of these structural components contributes to its biological activity.

Antimalarial Activity

Research indicates that this compound exhibits significant in vitro antimalarial activity . Studies have reported low IC50 values, suggesting its potential as an effective antimalarial agent.

Antimicrobial Properties

The compound also demonstrates promising antimicrobial properties , with studies showing effectiveness against various bacterial strains. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, exhibiting notable inhibition rates .

Anticancer Potential

In terms of anticancer activity, the compound has been tested against multiple cancer cell lines. It has shown selective cytotoxicity, indicating its potential as a therapeutic candidate in oncology. The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation .

Summary of Biological Activities

Biological Activity IC50 Values Target Organisms/Cell Lines
AntimalarialLow valuesPlasmodium spp.
AntimicrobialVariesStaphylococcus aureus, E. coli
Anticancer26–65 µMVarious cancer cell lines

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes involved in critical pathways such as:

  • Cell proliferation
  • Metabolic processes in pathogens

These interactions are crucial for its therapeutic effects against malaria and cancer .

Case Study 1: Antimalarial Efficacy

In a study investigating the antimalarial properties, researchers found that the compound significantly reduced parasite load in vitro compared to control groups. The low IC50 values indicated potent activity against Plasmodium falciparum, supporting its potential use in malaria treatment.

Case Study 2: Anticancer Activity

In another study focusing on anticancer effects, this compound was tested on several human cancer cell lines. The results demonstrated that the compound inhibited cell growth effectively, particularly in breast and colon cancer models, with IC50 values ranging from 26 to 65 µM .

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